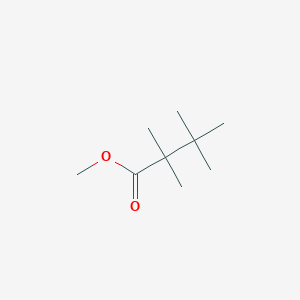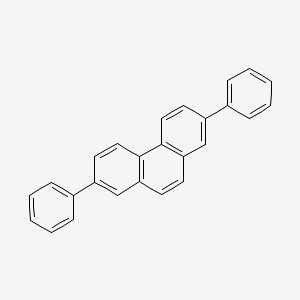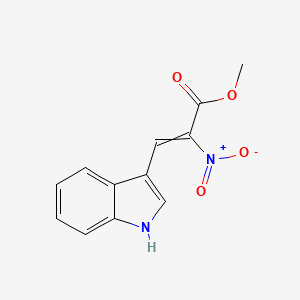
2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- is an organic compound with the molecular formula C10H8Cl2O. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a propenone group (a type of α,β-unsaturated carbonyl compound) substituted with two chlorine atoms and a 4-methylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 3,3-dichloroacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, followed by acidification to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Amines, thiols.
科学的研究の応用
2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- involves its interaction with cellular targets. The α,β-unsaturated carbonyl group can undergo Michael addition with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can disrupt normal cellular functions, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-Propen-1-one, 3,3-dichloro-1-phenyl-: Similar structure but lacks the 4-methyl group.
2-Propen-1-one, 3,3-dichloro-1-(4-chlorophenyl)-: Similar structure but has a 4-chloro group instead of a 4-methyl group.
2-Propen-1-one, 3,3-dichloro-1-(4-methoxyphenyl)-: Similar structure but has a 4-methoxy group instead of a 4-methyl group.
Uniqueness
The presence of the 4-methyl group in 2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a distinct entity in its class.
特性
CAS番号 |
41501-68-2 |
|---|---|
分子式 |
C10H8Cl2O |
分子量 |
215.07 g/mol |
IUPAC名 |
3,3-dichloro-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H8Cl2O/c1-7-2-4-8(5-3-7)9(13)6-10(11)12/h2-6H,1H3 |
InChIキー |
DXWSSQFFZRINDV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C=C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



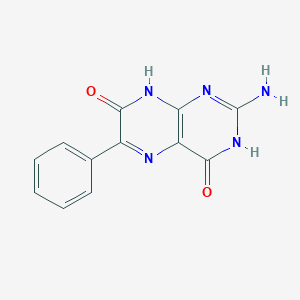

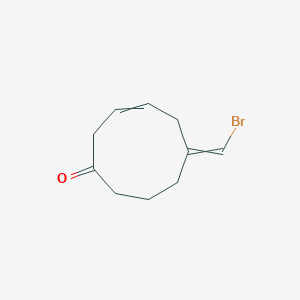
![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)
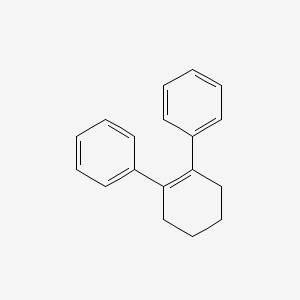

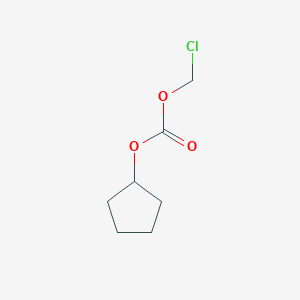
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)
![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)
